An In-depth Technical Guide to the Chemical Structure of Andrographidine E
An In-depth Technical Guide to the Chemical Structure of Andrographidine E
Executive Summary
Andrographidine E is a naturally occurring flavonoid isolated from plants of the Andrographis genus, notably Andrographis paniculata and Andrographis echioides.[1][2] Structurally, it is classified as a 2'-oxygenated flavone glycoside, a distinction that sets it apart from the more widely known diterpenoid lactones (e.g., andrographolide) from the same plant source. Its chemical architecture is characterized by a flavone backbone with methoxy groups at the C-7 and C-8 positions and a β-D-glucopyranoside moiety attached at C-5. This guide provides a detailed elucidation of its structure, the analytical methodologies required for its confirmation, a standard protocol for its isolation, and its biological context. The molecule's anti-inflammatory properties make it a compound of interest for further investigation in drug discovery and development.[1]
Introduction: The Flavonoids of Andrographis
The genus Andrographis, particularly the species A. paniculata, is a cornerstone of traditional medicine systems in Asia, often referred to as the "King of Bitters".[1] While its therapeutic effects are frequently attributed to the abundant diterpenoid lactone, andrographolide, this plant produces a rich and diverse arsenal of other phytochemicals, including a significant family of flavonoids.[3][4]
Andrographidine E belongs to this flavonoid class. A common point of confusion is its misclassification as a diterpenoid in some databases; however, its core C6-C3-C6 skeleton and glycosidic linkage firmly place it within the flavonoid family.[1] Specifically, it is a flavone—distinguished by the C2-C3 double bond in its central pyran ring—with an uncommon 2'-oxygenation pattern on the B-ring, a feature shared by several other flavonoids isolated from Andrographis species.[2][3] Understanding the precise structure of Andrographidine E is paramount for elucidating its mechanism of action and exploring its therapeutic potential.
Core Chemical Structure and Properties
3.1 Structural Identification
The definitive structure of Andrographidine E is established through a combination of spectroscopic techniques. Its systematic IUPAC name is 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[5]
Table 1: Physicochemical Properties of Andrographidine E
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₁₁ | [1][5] |
| Molecular Weight | 490.5 g/mol | [1][5] |
| CAS Number | 113963-41-0 | [1] |
| IUPAC Name | 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [5] |
| SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | [1] |
3.2 Key Structural Motifs
The bioactivity and physicochemical properties of Andrographidine E are a direct result of its distinct structural features:
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Flavone Backbone: The core is a 2-phenyl-4H-chromen-4-one structure, which serves as the scaffold for substitutions. The C2-C3 double bond contributes to the planarity of the heterocyclic C ring.
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A-Ring Substitution: The A-ring features two methoxy groups at C-7 and C-8 and a large glycosidic substituent at C-5. The absence of a free 5-hydroxyl group, which is common in flavonoids, significantly alters its properties, such as its chelating ability and spectral characteristics.
-
B-Ring Substitution: The B-ring is substituted with a methoxy group at the C-2' position. This 2'-oxygenation is a relatively uncommon pattern in flavonoids but is a known characteristic of compounds isolated from Andrographis.[2]
-
Glycosidic Moiety: A β-D-glucopyranoside is linked to the C-5 position via an O-glycosidic bond. The presence of this bulky, polar sugar moiety dramatically increases the molecule's solubility in polar solvents and influences its bioavailability and metabolic fate.
Spectroscopic Validation: A Methodological Deep Dive
The unequivocal determination of Andrographidine E's structure is not possible from a single experiment. It requires a synergistic approach, correlating data from Mass Spectrometry and various NMR techniques. The causality for this multi-faceted approach lies in the need to unambiguously determine not only the molecular formula but the precise connectivity and stereochemistry of the molecule.
4.1 Mass Spectrometry (MS)
The first step in structural analysis is typically to determine the exact mass and molecular formula.
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Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), is employed over standard MS. This is because HRMS provides mass accuracy to within a few parts per million, allowing for the confident assignment of a single, unique molecular formula (C₂₄H₂₆O₁₁) from the measured mass-to-charge ratio (m/z).[2]
-
Trustworthiness (Self-Validation): The structural hypothesis is further validated using tandem MS (MS/MS). In this technique, the molecular ion is isolated and fragmented. For a flavonoid O-glycoside like Andrographidine E, a characteristic neutral loss of 162 Da is expected, corresponding to the loss of the hexose (glucose) moiety.[2][6] Observing this specific fragmentation provides strong evidence for the presence and location of the sugar group, thus validating the initial hypothesis.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing definitive proof of atomic connectivity and stereochemistry.
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¹H NMR: This experiment identifies the number and type of protons. For Andrographidine E, one would expect to see distinct signals for the aromatic protons on the A and B rings, sharp singlets for the three methoxy groups, and a characteristic signal for the anomeric proton (H-1") of the glucose unit. The coupling constant (J-value) of this anomeric proton is critical; a large J-value (typically ~7-8 Hz) confirms the β-configuration of the glycosidic linkage.[2]
-
¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule, which should correspond to the molecular formula. Key diagnostic signals include the C=O carbon of the flavone (C-4) around 180 ppm, the carbons bearing methoxy groups, and the anomeric carbon (C-1") around 100-105 ppm.
-
2D NMR (HSQC, HMBC, NOESY):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a self-validating system for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation for Andrographidine E is observing a cross-peak between the anomeric proton (H-1") and the C-5 carbon of the flavone A-ring.[2] This unambiguously proves that the glucose moiety is attached at the C-5 position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can further confirm spatial relationships. For instance, a NOESY correlation between the anomeric proton (H-1") and the H-6 proton of the A-ring would provide additional evidence for the C-5 linkage.[2]
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Table 2: Representative ¹H and ¹³C NMR Data for the Core Moieties of Andrographidine E (Note: Chemical shifts (δ) are illustrative, based on similar compounds reported in the literature, and may vary slightly depending on the solvent used. Data is modeled after known 2'-oxygenated flavone glycosides.)[2]
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations |
| Aglycone | |||
| 2 | ~163.0 | H-3, H-6' | |
| 3 | ~104.5 | ~6.8 (s) | C-2, C-4, C-1' |
| 4 | ~182.5 | ||
| 5 | ~158.0 | H-6, H-1" | |
| 6 | ~95.0 | ~6.9 (s) | C-5, C-7, C-8, C-10 |
| 7 | ~159.0 | 7-OCH₃ | |
| 8 | ~130.0 | 8-OCH₃ | |
| 9 | ~152.0 | ||
| 10 | ~108.0 | H-6 | |
| 7-OCH₃ | ~56.5 | ~3.9 (s) | C-7 |
| 8-OCH₃ | ~61.0 | ~4.0 (s) | C-8 |
| Glucose | |||
| 1" | ~105.0 | ~5.1 (d, J ≈ 7.5) | C-5 |
| 2" | ~74.0 | H-1" | |
| 3" | ~77.0 | ||
| 4" | ~70.0 | ||
| 5" | ~78.0 | H-6" | |
| 6" | ~61.5 | H-5" |
Isolation and Purification Protocol
The isolation of Andrographidine E from its natural source requires a systematic, multi-step process designed to separate it from a complex mixture of other phytochemicals.
Caption: Workflow for the isolation and purification of Andrographidine E.
This protocol describes a robust and reproducible method for obtaining Andrographidine E.
-
Plant Material Preparation:
-
Obtain aerial parts of Andrographis paniculata.
-
Air-dry the plant material in the shade for 7-10 days to prevent degradation of thermolabile compounds.
-
Grind the dried material into a coarse powder (approx. 40-60 mesh size) to increase the surface area for efficient extraction.
-
-
Solvent Extraction:
-
Rationale: A polar solvent is chosen to efficiently extract glycosylated flavonoids. Methanol is a common and effective choice.
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (approx. 5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.
-
-
Fractionation:
-
Rationale: This step separates compounds based on their polarity, enriching the target compound in one fraction.
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (EtOAc).
-
Andrographidine E, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.
-
Collect the EtOAc fraction and evaporate the solvent to dryness.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Rationale: This is a primary, low-cost method for separating major compound classes.
-
Pack a glass column with silica gel (60-120 mesh) and equilibrate with a non-polar solvent like chloroform.
-
Load the dried EtOAc fraction onto the column.
-
Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃:MeOH, 99:1 -> 90:10).
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as CHCl₃:MeOH (9:1). Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Rationale: This final step provides high-resolution separation to achieve high purity.
-
Use a reversed-phase C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution with a UV detector at a wavelength where the flavonoid absorbs (e.g., 280 nm or 330 nm).
-
Collect the peak corresponding to Andrographidine E.
-
-
-
Purity Assessment and Structure Confirmation:
-
Evaporate the solvent from the collected HPLC fraction to obtain pure, solid Andrographidine E.
-
Confirm the purity (>95%) using analytical HPLC with a diode-array detector (DAD).
-
Unequivocally confirm the identity of the isolated compound by acquiring and interpreting MS and NMR (1D and 2D) data as described in Section 4.0.
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Biological Context and Significance
Andrographidine E is not merely a structural curiosity; it has demonstrated relevant biological activity. Research indicates that it possesses anti-inflammatory properties.[1][2] The proposed mechanism for this activity involves the modulation of key inflammatory signaling pathways.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Studies on flavonoids from Andrographis suggest they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[2] This effect is often mediated by the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By potentially inhibiting key kinases like IKK or preventing the nuclear translocation of the p50/p65 subunit, Andrographidine E may suppress the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects. This activity makes it a valuable lead compound for developing novel anti-inflammatory agents.
Conclusion
Andrographidine E is a distinct flavone glycoside whose structure has been rigorously established through advanced spectroscopic analysis. Its architecture, featuring a 2'-oxygenated B-ring and a C-5 glycosidic linkage, is characteristic of the unique flavonoid profile of the Andrographis genus. The detailed methodologies for its isolation and structural elucidation provide a robust framework for researchers in natural products chemistry. Furthermore, its demonstrated anti-inflammatory potential underscores its significance as a target for future pharmacological investigation and drug development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13963769, Andrographidine E. Available at: [Link]
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Lee, C. Y., et al. (2015). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules, 20(9), 15927-15941. Available at: [Link]
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Rajani, M., et al. (2000). A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh). Pharmaceutical Biology, 38(3), 204-209. Available at: [Link]
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ResearchGate (n.d.). MS/MS spectra of andrographidine E (1). [Image]. Available at: [Link]
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ResearchGate (2014). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Available at: [Link]
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Prakash, O., et al. (2023). Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential. International Journal of Molecular Sciences, 24(22), 16417. Available at: [Link]
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Bhat, M. A., & Murthy, H. N. (2021). Isolation of Andrographolide from Andrographis lineata Wall. ex Nees var. lawii CB Clarke and its Anticancer Activity. Pharmacognosy Journal, 13(3). Available at: [Link]
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S, R. S., et al. (2020). Estimation of Andrographolides and Gradation of Andrographis paniculata Leaves Using Near Infrared Spectroscopy Together With Support Vector Machine. Frontiers in Plant Science, 11, 574238. Available at: [Link]
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Hidayah, H., et al. (2021). Isolation and Identification of Andrographolide Compounds from the Leaves of Sambiloto Plant (Andrographis paniculata Ness). Acta Chimica Asiana, 4(1), 24-30. Available at: [Link]
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